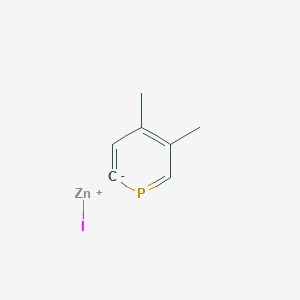
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iodozinc(1+) 4,5-dimethylphosphinin-2-ide typically involves the reaction of 4,5-dimethylphosphinine with a zinc iodide source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different zinc-phosphinine complexes.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinine oxides, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Iodozinc(1+) 4,5-dimethylphosphinin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organometallic compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
作用机制
The mechanism by which Iodozinc(1+) 4,5-dimethylphosphinin-2-ide exerts its effects involves the interaction of its zinc and iodine atoms with various molecular targets. The zinc atom can coordinate with electron-rich sites on proteins and other biomolecules, while the iodine atom can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other zinc-phosphinine complexes and halogenated phosphinines. Examples include:
- Zinc(1+) 4,5-dimethylphosphinin-2-ide
- Iodozinc(1+) 4,5-dimethylphosphinine
Uniqueness
What sets Iodozinc(1+) 4,5-dimethylphosphinin-2-ide apart is its unique combination of iodine and zinc within the phosphinine framework
属性
CAS 编号 |
143251-27-8 |
|---|---|
分子式 |
C7H8IPZn |
分子量 |
315.4 g/mol |
InChI |
InChI=1S/C7H8P.HI.Zn/c1-6-3-4-8-5-7(6)2;;/h3,5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
UZOCAPIACZINLA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=P[C-]=C1)C.[Zn+]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


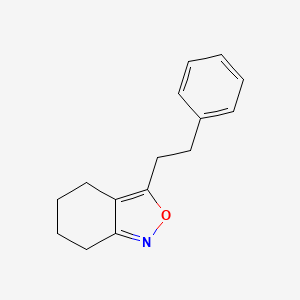
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
![3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid](/img/structure/B12558298.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
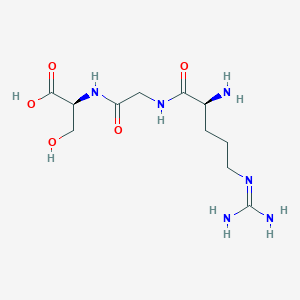
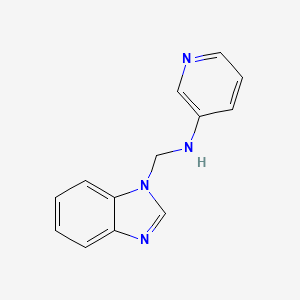

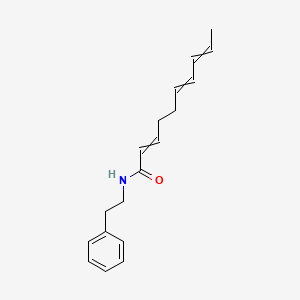

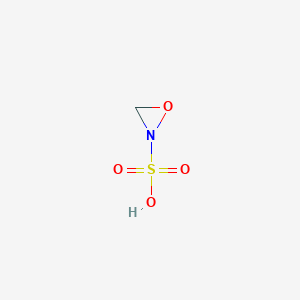


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)

